molecular formula C8H17NO B6614647 (3S)-1-(2-methylpropyl)pyrrolidin-3-ol CAS No. 1568013-26-2

(3S)-1-(2-methylpropyl)pyrrolidin-3-ol

Cat. No.: B6614647
CAS No.: 1568013-26-2
M. Wt: 143.23 g/mol
InChI Key: JIJMHLNVPUQWOG-QMMMGPOBSA-N
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Description

(3S)-1-(2-methylpropyl)pyrrolidin-3-ol is a chiral compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The (3S) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-methylpropyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropylamine and a suitable pyrrolidine precursor.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Stereoselective Reduction: The stereochemistry at the 3-position is introduced through a stereoselective reduction step, which can be achieved using chiral catalysts or reagents.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow processes can be employed to enhance efficiency and yield.

    Automated Purification Systems: Automated systems for purification and isolation of the final product ensure consistency and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-methylpropyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Chiral catalysts such as BINAP-Ru complexes can be used for stereoselective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1-(2-methylpropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2-methylpropyl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.

    1-(2-methylpropyl)pyrrolidin-2-ol: A similar compound with a hydroxyl group at a different position.

    1-(2-methylpropyl)pyrrolidin-3-one: A ketone derivative of the compound.

Uniqueness

(3S)-1-(2-methylpropyl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its enantiomers and other similar compounds.

Properties

IUPAC Name

(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJMHLNVPUQWOG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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